molecular formula C4H3FN2OS B073523 L-2-Mercapto-4-hydroxy-5-fluoropyrimidine CAS No. 1542-23-0

L-2-Mercapto-4-hydroxy-5-fluoropyrimidine

Cat. No. B073523
CAS RN: 1542-23-0
M. Wt: 146.15 g/mol
InChI Key: AAMXUTIFBMEJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluoropyrimidine compounds often involves chemical synthesis from deblocked mononucleotide moieties, leading to structurally related nucleotides and fluoropyrimidine derivatives. For instance, a novel dimeric fluoropyrimidine molecule was chemically synthesized from two separately deblocked 5-fluoro-2'-deoxyuridine mononucleotide moieties, showcasing the complexity and versatility in synthesizing fluoropyrimidine derivatives (Gasparini et al., 1994).

Molecular Structure Analysis

The molecular structure of fluoropyrimidine derivatives is verified through techniques such as mass spectrometric analyses. These analyses confirm the expected molecular masses and provide insight into the molecular structure of synthesized compounds, including L-2-Mercapto-4-hydroxy-5-fluoropyrimidine and its derivatives (Gasparini et al., 1994).

Chemical Reactions and Properties

Fluoropyrimidine derivatives undergo a variety of chemical reactions, including metabolic patterns of conversion in biological systems. For example, a dimeric fluoropyrimidine molecule is transformed into 5-fluoro-2'-deoxyuridine and 5-fluorouracil through intermediate formations, indicating the compound's active participation in biochemical processes (Gasparini et al., 1994).

Scientific Research Applications

Pharmacogenetics and Metabolism

L-2-Mercapto-4-hydroxy-5-fluoropyrimidine, as part of fluoropyrimidines, plays a significant role in cancer treatment, especially in solid tumors. Research has highlighted its pharmacogenetic aspects, focusing on the dihydropyrimidine dehydrogenase (DPD) enzyme, crucial in the metabolism of fluoropyrimidines. Variations in the DPD gene affect the efficacy and toxicity of treatments, indicating the importance of pharmacogenetic testing to personalize therapy and reduce adverse effects (Del Re et al., 2017).

Chemotherapy Enhancement

L-2-Mercapto-4-hydroxy-5-fluoropyrimidine's role in enhancing chemotherapy effectiveness, particularly in advanced colorectal cancer, is well-documented. Combinations with other agents like folinic acid have shown to improve patient survival rates, underscoring its central role in combination chemotherapy regimens (Abbruzzese & Levin, 1989).

Oral Prodrugs Development

The development of oral prodrugs of fluoropyrimidines, such as capecitabine, UFT, and S-1, is a key area of research. These prodrugs aim to improve the therapeutic efficacy of L-2-Mercapto-4-hydroxy-5-fluoropyrimidine by enhancing its bioavailability and reducing toxicity. This research has led to the identification of prodrugs that are effective against a range of solid tumors, providing more convenient and less toxic treatment options (Malet-Martino & Martino, 2002).

Pharmacogenetic Testing for Toxicity Reduction

Investigations into the genetic determinants associated with the metabolism of fluoropyrimidines, including L-2-Mercapto-4-hydroxy-5-fluoropyrimidine, have demonstrated the utility of pharmacogenetic testing. Identifying polymorphisms in the DPD gene can help predict patient susceptibility to severe toxicities, guiding dose adjustments and improving treatment safety (Falvella et al., 2015).

Thymidylate Synthase Targeting

Research has also focused on targeting thymidylate synthase (TS) as a therapeutic strategy in colorectal cancer, with L-2-Mercapto-4-hydroxy-5-fluoropyrimidine serving as a key TS inhibitor. This approach has led to the reevaluation of drugs like raltitrexed and highlighted their potential in patients with specific toxicity profiles or those who have exhibited resistance to conventional fluoropyrimidine treatments (Avallone et al., 2014).

properties

IUPAC Name

5-fluoro-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMXUTIFBMEJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449970
Record name 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-2-Mercapto-4-hydroxy-5-fluoropyrimidine

CAS RN

1542-23-0
Record name 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.